Product packaging for N-Feruloyloctopamine(Cat. No.:CAS No. 66648-44-0)

N-Feruloyloctopamine

Cat. No.: B123784
CAS No.: 66648-44-0
M. Wt: 329.3 g/mol
InChI Key: VJSCHQMOTSXAKB-YCRREMRBSA-N
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Description

Overview of N-Feruloyloctopamine as a Bioactive Compound

This compound is an organic compound classified as a hydroxycinnamic acid amide. foodb.ca It is formed from the amide linkage of ferulic acid and octopamine (B1677172). smolecule.com This natural product has been identified in various plant species, including garlic skin (Allium sativum), bell peppers (Capsicum annuum), and tomato plants (Solanum lycopersicum). foodb.canih.govcapes.gov.brnih.gov

The compound's bioactivity is a central focus of research, with studies highlighting its antioxidant and anti-inflammatory properties. medchemexpress.comnih.gov As an antioxidant, this compound can scavenge free radicals, potentially mitigating oxidative stress. smolecule.commedchemexpress.com Its anti-inflammatory effects are also a subject of investigation, with research suggesting its potential to modulate inflammatory pathways. nih.gov These characteristics contribute to its role as a defense metabolite in plants. smolecule.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₁₉NO₅ smolecule.com
Molecular Weight 329.35 g/mol glpbio.com
IUPAC Name (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide nih.gov
Physical Description Solid nih.gov
Melting Point 164 - 165 °C nih.gov

Historical Context of this compound Research

The scientific journey of this compound began with its isolation and identification from natural sources. Early research focused on its chemical characterization and presence in various plant species. For instance, it was isolated from the root bark of Lycium chinense Miller and the skin of garlic. scispace.com

Subsequent research expanded to explore its biological activities. A significant area of investigation has been its role in plant defense mechanisms. Studies on tomato plants infected with the bacterial pathogen Pseudomonas syringae revealed a rapid accumulation of this compound, suggesting its involvement in the plant's immune response. capes.gov.br In potatoes, it has been identified as a key metabolite in resistance against pathogens. tandfonline.comufpel.edu.br

More recently, research has shifted towards its potential pharmacological applications, driven by its observed antioxidant and anti-inflammatory effects. smolecule.com Studies have investigated its impact on cellular signaling pathways, such as the Akt and p38 MAPK pathways, which are involved in processes like cell proliferation and apoptosis. nih.govmedchemexpress.comglpbio.com The synthesis of this compound and its derivatives has also become an area of interest, with various chemical and enzymatic methods being developed. smolecule.comchemicalbook.comgoogle.comnih.gov

Significance of this compound in Scientific Inquiry

The significance of this compound in scientific inquiry is multifaceted. In the field of plant science, it serves as a model compound for understanding plant-pathogen interactions and the biochemical basis of plant immunity. capes.gov.brresearchgate.net Its accumulation during biotic stress highlights its role in the plant's defense arsenal. researchgate.net

From a pharmacological perspective, this compound is a compound of interest due to its bioactive properties. Its antioxidant capabilities have been a primary focus, with studies demonstrating its ability to scavenge free radicals. smolecule.commedchemexpress.com This has led to investigations into its potential protective effects against oxidative stress-related conditions.

Furthermore, its anti-inflammatory properties are under active investigation. nih.gov Research has explored its ability to modulate key inflammatory signaling pathways, suggesting its potential as a lead compound for the development of new therapeutic agents. nih.govgoums.ac.ir For example, studies have shown that it can inhibit the phosphorylation of Akt and p38 MAPK, signaling molecules implicated in inflammatory responses. medchemexpress.comglpbio.com The compound's role in influencing cellular processes such as apoptosis in cancer cells has also been reported, further broadening its research significance. nih.gov

Table 2: Key Research Findings on this compound

Research Area Key Findings References
Plant Defense Accumulates in tomato plants in response to bacterial pathogens. capes.gov.br
Involved in the defense metabolism of potato. chemfaces.com
Antioxidant Activity Demonstrates significant free radical scavenging capabilities. smolecule.commedchemexpress.com
Identified as a potent antioxidant constituent. glpbio.com
Anti-inflammatory Effects Inhibits inflammatory responses in mouse macrophages. nih.gov
Decreases the expression of pro-inflammatory cytokines. goums.ac.irtandfonline.com
Cellular Mechanisms Decreases the phosphorylation levels of Akt and p38 MAPK. medchemexpress.comglpbio.com
Induces apoptosis in hepatocellular carcinoma cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO5 B123784 N-Feruloyloctopamine CAS No. 66648-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCHQMOTSXAKB-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904229
Record name N-Trans-Feruloyloctopamine
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Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-44-0
Record name N-trans-Feruloyloctopamine
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Record name N-Trans-Feruloyloctopamine
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Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Biosynthesis of N Feruloyloctopamine

Natural Occurrence and Distribution in Biological Sources

N-Feruloyloctopamine is a naturally occurring phenolic amide that has been identified in a variety of plant species. This compound is formed through the condensation of ferulic acid and octopamine (B1677172), both of which are metabolites found in the plant kingdom. The distribution of this compound is not uniform and its presence and concentration can vary significantly between different plant families, genera, and even different tissues of the same plant.

Sources from Plants

Research into the phenolic constituents of the fruits of Lycium, commonly known as wolfberry or goji berry, has led to the identification of several related compounds. While comprehensive studies have been conducted on the closely related species Lycium barbarum, specific isolation of this compound from Lycium chinense Miller is not extensively documented in current literature. However, studies on L. barbarum have successfully isolated and identified similar phenolic amides, namely N-trans-feruloyl tyramine (B21549) and N-cis-feruloyl tyramine nih.gov. These compounds share a common structural backbone with this compound, differing by a hydroxyl group on the phenethylamine moiety. A novel N-feruloyl tyramine dimer has also been characterized as a major polyphenol in goji berries nih.gov. Given the chemical similarity and the shared biosynthetic precursors, the presence of this compound in Lycium chinense remains a possibility that warrants further investigation.

Table 1: Feruloyl Amides Identified in Lycium barbarum

Compound Name Plant Part Reference
N-trans-feruloyl tyramine Fruit nih.gov
N-cis-feruloyl tyramine Fruit nih.gov

Portulaca oleracea L., commonly known as purslane, has been confirmed as a natural source of this compound. Studies focusing on the chemical constituents of this plant have successfully isolated and identified N-(E)-feruloyloctopamine researchgate.net. The isolation process typically involves extraction from the aerial parts of the plant followed by various chromatographic techniques to purify the compound. In addition to this compound, researchers have also isolated other known feruloyl amides from purslane, such as (7'R)-N-feruloyl normetanephrine and N-trans-feruloyl tyramine nih.gov. The presence of this and other related amides highlights the metabolic pathways active in P. oleracea that lead to the synthesis of such phenolic compounds.

Table 2: Research Findings on this compound in Portulaca oleracea L.

Compound Isolated Plant Part Research Focus Reference
N-(E)-feruloyloctopamine Aerial Parts Isolation and structural elucidation of feruloyl amides. researchgate.net
(7'R)-N-feruloyl normetanephrine Aerial Parts Isolation of new alkaloids. nih.gov

The outer skins of garlic (Allium sativum), often discarded as agricultural waste, have been identified as a rich source of N-trans-Feruloyloctopamine nih.govmedchemexpress.com. This compound is considered one of the primary antioxidant constituents of garlic skin medchemexpress.com. Isolation is typically achieved through solvent extraction of the dried skins, followed by purification steps like silica (B1680970) gel chromatography. The identification of N-trans-Feruloyloctopamine in garlic skin underscores the potential value of this agricultural byproduct as a source of bioactive compounds.

Table 3: Isolation of this compound from Garlic Skin

Compound Name Source Key Finding Reference

Despite phytochemical investigations into the composition of Liriope muscari, a member of the Liliaceae family, the presence of this compound has not been reported in the existing literature. Chemical studies on this plant have led to the isolation of other classes of compounds, including various phenolic compounds, benzofuran derivatives, and lignans mdpi.comnih.gov. While the plant produces a range of secondary metabolites, current research has not identified this compound as one of its constituents.

There is currently no scientific literature available that documents the isolation or identification of this compound from Datura arborea. Phytochemical research on the genus Datura has primarily focused on its tropane alkaloids, and the presence of phenolic amides like this compound has not been a subject of investigation or reporting.

Occurrence in Other Organisms

Beyond the specifically mentioned plant sources, this compound has been identified in a variety of other organisms. It has been isolated from the skin of garlic (Allium sativum), where it is recognized as a primary antioxidant constituent. researchgate.netmedchemexpress.comglpbio.com Additionally, it has been found in potato cell cultures, particularly after treatment with elicitors, suggesting its role in plant defense mechanisms. scispace.com The root bark of Lycium chinense has also been identified as a source of this compound. scispace.com

Biosynthetic Pathways and Precursors

The biosynthesis of this compound involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway that produces octopamine.

The phenylpropanoid pathway is responsible for the synthesis of a wide array of plant secondary metabolites. This pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govmdpi.com A series of hydroxylation and methylation reactions follow, leading to the formation of various hydroxycinnamic acids. A key intermediate, 4-coumaroyl CoA, is synthesized early in this pathway. nih.gov Through subsequent enzymatic steps, including hydroxylation and methylation, feruloyl-CoA is produced. mdpi.com This activated form, feruloyl-CoA, or ferulic acid itself, serves as one of the primary precursors for this compound.

The other precursor, octopamine, is a biogenic amine derived from the amino acid tyrosine. The final step in the biosynthesis of this compound is the formation of an amide bond between ferulic acid (or its activated form) and octopamine. This condensation reaction links the carboxyl group of ferulic acid with the amino group of octopamine.

PrecursorBiosynthetic PathwayKey Enzymes (General Pathway)
Ferulic AcidPhenylpropanoid PathwayPhenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Caffeoyl-CoA O-methyltransferase (CCoAOMT)
OctopamineTyrosine MetabolismTyrosine decarboxylase, Tyramine β-hydroxylase

Derivation from Ferulic Acid and Octopamine

This compound is structurally an amide synthesized through the formal condensation of ferulic acid and octopamine. nih.gov This chemical linkage connects the carboxyl group of ferulic acid with the amino group of octopamine, forming a stable amide bond. smolecule.comnih.gov Consequently, this compound is classified as a member of the cinnamamides and is functionally related to its precursors, trans-ferulic acid and (R)-octopamine. nih.gov

The biosynthesis of its parent compounds originates from distinct metabolic pathways. Ferulic acid is a derivative of the phenylpropanoid pathway, which is responsible for generating a wide array of phenolic compounds in plants. smolecule.com Octopamine, a biogenic amine, is synthesized from the amino acid tyrosine. The convergence of these two pathways leads to the formation of this compound. This compound has been identified in a variety of plants, including Capsicum annuum (pepper) and Allium sativum (garlic). smolecule.comnih.gov

Precursor MoleculeChemical ClassBiosynthetic Pathway
Ferulic AcidHydroxycinnamic AcidPhenylpropanoid Pathway
OctopamineBiogenic AmineTyrosine Metabolism

Enzymatic Synthesis Mechanisms

The biosynthesis of this compound in plants is a multi-step enzymatic process. The synthesis is primarily characterized by the activation of ferulic acid followed by its conjugation to octopamine.

The key steps in the enzymatic synthesis are:

Formation of Feruloyl-CoA : Ferulic acid is first activated by thioesterification with coenzyme A (CoA), a reaction that forms the high-energy intermediate, Feruloyl-CoA. smolecule.com

Amide Bond Formation : The activated feruloyl group is then transferred from Feruloyl-CoA to the amino group of octopamine. This reaction is catalyzed by a specific acyltransferase. smolecule.com

The principal enzyme responsible for the final step is Tyramine N-hydroxycinnamoyl transferase (THT), which belongs to the BAHD family of acyl-CoA-dependent acyltransferases. smolecule.com This enzyme facilitates the formation of the amide bond, yielding this compound. smolecule.com The specificity of enzymes like THT allows for the production of specific amide conjugates under mild physiological conditions, ensuring high-purity products within the plant cell. smolecule.com

EnzymeEC NumberSubstratesProduct
Tyramine N-hydroxycinnamoyl transferase (THT)2.3.1.110Feruloyl-CoA, OctopamineThis compound

Furthermore, once synthesized, the ferulate moiety of this compound can be oxidized by cell wall enzymes such as peroxidases and laccases. csic.es This oxidation creates radicals that can undergo coupling reactions, incorporating the molecule into larger cell wall polymers like lignin or suberin, which can reinforce the cell wall as a defense mechanism. csic.es

Metabolic Flux Analysis in Plant Defense Responses

Metabolic flux analysis (MFA) is a powerful quantitative tool used to investigate the rates of metabolic pathways and understand how metabolism is regulated in response to various stimuli. nih.govnih.gov In the context of plant defense, MFA can elucidate the dynamic changes in the biosynthesis of secondary metabolites like this compound.

A study utilizing stable isotope labeling and liquid chromatography-mass spectrometry (LC-MS) analyzed the metabolic flux of the phenylpropanoid pathway in potato tuber tissue treated with a β-1,3-oligosaccharide elicitor, which mimics a pathogen attack. chemfaces.com The analysis revealed significant changes in the metabolism of several phenylpropanoid amides, including this compound, indicating their role in the plant's defense response. chemfaces.com

The key findings from the flux analysis were:

An increase in the pool size of this compound was observed following elicitor treatment. chemfaces.com

This increase in concentration was directly correlated with a higher rate of biosynthesis, termed as the flux for biosynthesis (Jin). chemfaces.com

Concurrently, the flux for the transformation or degradation (Jout) of this compound also increased. chemfaces.com

This rapid turnover, characterized by simultaneous increases in both synthesis and transformation fluxes, suggests that this compound is a highly dynamic component of the plant's defense system. chemfaces.com The actual activation of its biosynthesis is greater than what would be estimated simply by observing the change in its concentration, highlighting the compound's crucial and active role in defense-related phenylpropanoid metabolism in potato. chemfaces.com

CompoundElicitor Treatment Effect on Pool SizeBiosynthetic Flux (Jin)Transformation Flux (Jout)Implication in Defense
This compound IncreasedIncreasedIncreasedRapid turnover and active role
N-p-CoumaroyloctopamineIncreasedIncreasedIncreasedRapid turnover and active role
N-p-CoumaroyltyramineIncreasedIncreasedIncreasedRapid turnover and active role
N-FeruloyltyramineIncreasedIncreasedIncreasedRapid turnover and active role

Synthetic Methodologies for N Feruloyloctopamine

Chemical Synthesis Approaches

Traditional organic chemistry provides robust methods for the synthesis of N-feruloyloctopamine, primarily through the formation of an amide bond between the two precursor molecules.

The most direct route to this compound is the condensation reaction between ferulic acid and octopamine (B1677172). smolecule.com This process involves the formation of an amide linkage by coupling the carboxylic acid group of ferulic acid with the amino group of octopamine. nih.govbibliomed.org

One common approach involves activating the carboxylic acid of ferulic acid to make it more reactive towards the amine. This can be achieved by converting ferulic acid into an acyl chloride, typically using a reagent like thionyl chloride. The resulting feruloyl chloride is then reacted with octopamine to form the amide bond. A similar multi-step strategy involving acetylation, chlorination, amidation, and subsequent deacetylation has been successfully employed for the synthesis of other feruloyl amides, such as N-feruloylpiperidine and N-feruloylmorpholine. sphinxsai.com

The biogenesis of (R)-N-trans-feruloyloctopamine in plants is believed to occur via a stereospecific condensation of octopamine and ferulic acid, resulting in the trans-isomer. bibliomed.org Laboratory syntheses often aim to replicate this specificity.

Table 1: General Steps for Condensation Synthesis of Feruloyl Amides

StepDescriptionReagentsPurpose
1. Protection (Optional) Protection of the phenolic hydroxyl group of ferulic acid.Acetic anhydrideTo prevent side reactions during the activation of the carboxylic acid.
2. Activation Conversion of the carboxylic acid group to a more reactive species.Thionyl chlorideTo form an acyl chloride, facilitating the subsequent amidation. sphinxsai.com
3. Amidation Reaction of the activated ferulic acid with an amine (e.g., octopamine).Octopamine, PyridineTo form the crucial amide bond.
4. Deprotection Removal of the protecting group from the phenolic hydroxyl.PyrrolidineTo yield the final N-feruloyl amide product. sphinxsai.com

The octopamine portion of this compound contains a chiral center, meaning the compound can exist as different stereoisomers. Since biological activity is often highly dependent on stereochemistry, asymmetric synthesis techniques are crucial for producing specific enantiomers, such as (S)-N-trans-feruloyloctopamine. acs.org

A key strategy involves the asymmetric Henry (nitroaldol) reaction to construct the chiral backbone of the octopamine precursor. acs.orgmdpi.com This reaction couples p-hydroxybenzaldehyde with nitromethane (B149229) in the presence of a chiral catalyst to produce a chiral β-nitroalcohol with high enantioselectivity. Chiral copper(II) complexes are frequently used as catalysts in these reactions. mdpi.compreprints.org

A patented method outlines the synthesis of (S)-N-trans-feruloyloctopamine through this approach. google.com The process begins with the reaction of p-hydroxybenzaldehyde and nitromethane, catalyzed by a specific chiral copper complex, to generate the (S)-octopamine precursor. google.com This precursor is then subjected to a hydrogenation reduction reaction using a palladium-carbon catalyst to produce (S)-octopamine. The final step is the amidation of the synthesized (S)-octopamine with ferulic acid to yield the target molecule. google.com This method provides high stereoselectivity and good yields under mild reaction conditions. google.com

Table 2: Asymmetric Synthesis of (S)-N-trans-feruloyloctopamine

StepReactionKey Reagents/CatalystsOutcome
1 Asymmetric Henry Reactionp-hydroxybenzaldehyde, nitromethane, Chiral Copper(II) catalyst(S)-octopamine precursor with high enantiomeric excess. google.com
2 Hydrogenation Reduction(S)-octopamine precursor, Hydrogen, Palladium on carbon (Pd/C)(S)-octopamine. google.com
3 Amidation(S)-octopamine, Ferulic acid(S)-N-trans-feruloyloctopamine. google.com

Chemo-enzymatic Synthesis

Chemo-enzymatic methods leverage the high specificity and mild reaction conditions of enzymes to catalyze chemical transformations, offering a greener alternative to purely chemical routes. While direct enzymatic synthesis of this compound is an area of ongoing research, studies on related feruloyl amides demonstrate the viability of this approach. Enzymes such as lipases, proteases, and specific amide bond synthetases are employed for this purpose. researchgate.netresearchgate.net

For instance, the enzymatic synthesis of N-trans-feruloyltyramine has been achieved using an amide bond synthetase (ABS) from Azospirillum lipoferum. researchgate.net Another study utilized a promiscuous hydrolase/acyltransferase from Pyrobaculum calidifontis (PestE) to synthesize hydroxycinnamic acid amides in water, achieving up to 97% conversion within two hours at 60 °C using methyl ferulate and tyramine (B21549) as substrates. thieme-connect.com This enzymatic approach avoids the use of harsh organic solvents and complex protection-deprotection steps. thieme-connect.com The reaction is highly dependent on pH, with optimal product formation occurring around pH 10.5. thieme-connect.com These methodologies provide a promising blueprint for the future development of efficient biocatalytic routes to this compound.

Synthesis of Related Feruloyl Amides for Comparative Studies

The synthesis of a variety of feruloyl amides is valuable for comparative structure-activity relationship studies. Different amines can be coupled with ferulic acid to explore how structural modifications impact the compound's properties.

Methods for synthesizing these related amides often follow the principles of condensation reactions. A common strategy involves activating ferulic acid with thionyl chloride to form feruloyl chloride, which is then reacted in situ with the desired amine. sphinxsai.comunimi.it For example, N-feruloylpiperidine and N-feruloylmorpholine have been synthesized by reacting feruloyl chloride with piperidine (B6355638) and morpholine, respectively. sphinxsai.com

Enzymatic approaches have also been applied broadly. The enzyme Candida antarctica lipase (B570770) B (CaL-B) has been used to catalyze the amidation of ethyl ferulate with various amines in tert-amyl alcohol, demonstrating the versatility of biocatalysis in generating a library of feruloyl amides. unimi.it

Advanced Spectroscopic and Analytical Characterization for Research

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is a fundamental tool in the study of N-Feruloyloctopamine, enabling its separation and purification. The choice of method depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. nih.govnih.gov Its high resolution and sensitivity make it ideal for assessing the purity of isolated or synthesized samples. In several studies, HPLC has been used to separate this compound from other related phenolic amides. researchgate.netacs.org For instance, semi-preparative HPLC has been successfully employed for the purification of N-trans-feruloyloctopamine from plant extracts. elte.huacgpubs.org The method typically utilizes a reversed-phase column, such as C18, and a mobile phase consisting of a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). elte.huacgpubs.org Detection is commonly performed using a photodiode array (PDA) detector, which can identify phenylpropanoids by their characteristic absorbance in the 300-320 nm range. nih.gov

Table 1: HPLC Parameters for this compound Analysis

Parameter Details
Column Reversed-phase C18
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Detection Photodiode Array (PDA) at 290 nm
Flow Rate 0.3 mL/min to 10 mL/min (semi-preparative)

| Application | Purity assessment, semi-preparative purification |

This table is a composite of typical parameters and may vary based on the specific application.

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, offers faster analysis times and improved resolution. nih.gov It is particularly useful for the rapid analysis of complex mixtures containing this compound and its isomers. mdpi.com UPLC systems, often coupled with mass spectrometry (UPLC-MS), provide a powerful tool for the identification of this compound in plant extracts. mdpi.comunimore.it For example, UHPLC-Q-Exactive Orbitrap MS has been used for the rapid determination of chemical constituents in plant extracts, identifying this compound isomers based on their quasi-molecular ions and fragmentation patterns. mdpi.com

Table 2: UPLC Parameters for this compound Identification

Parameter Details
Column Thermo Scientific Syncronis C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 0.28 mL/min
Column Temperature 45 °C

| Detection | Q-Exactive Orbitrap Mass Spectrometry |

Data sourced from a study on Polygonatum cyrtonema Hua. mdpi.com

For larger-scale purification of this compound from crude extracts or synthetic reaction mixtures, flash column chromatography is often the method of choice. elte.hunih.gov This technique uses a stationary phase, typically silica (B1680970) gel or reversed-phase C18 material, and a solvent system that is pushed through the column with moderate pressure. elte.huacgpubs.orgnih.gov The selection of the solvent system is crucial for achieving good separation. For instance, a gradient of methanol in chloroform (B151607) or dichloromethane (B109758) on a silica gel column has been used to isolate this compound. nih.gov In other cases, reversed-phase C18 columns with a water-methanol gradient containing formic acid have been employed. elte.hu

Table 3: Flash Chromatography Systems for this compound Isolation

Stationary Phase Mobile Phase Gradient Application Reference
Silica Gel (SiO₂) Chloroform:Methanol (1:0 → 30:1, v/v) Synthesis Purification nih.gov
Reversed-phase C18 Methanol and 0.1% formic acid in water (30:70 → 100:0, v/v) Extract Fractionation elte.hu

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and the fractions collected from column chromatography. vjs.ac.vnmdpi.com For this compound, TLC is often performed on silica gel 60 F254 plates. unimore.itvjs.ac.vn Visualization of the spots can be achieved under UV light (254 nm) or by staining with a suitable reagent, such as 5% H2SO4 in ethanol (B145695) followed by heating. unimore.it Reversed-phase TLC (RP-TLC) on RP-18 F254S plates has also been utilized for further purification. rsc.orgrsc.org

Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique used for the initial fractionation of large quantities of crude extracts. acs.org In the context of this compound isolation, VLC with a silica gel stationary phase and a gradient of solvents with increasing polarity can be employed. acs.orgbibliomed.orgresearchgate.net For instance, an extract can be eluted with a sequence of solvents like n-hexane, ethyl acetate (B1210297), and methanol to separate compounds based on their polarity. bibliomed.orgresearchgate.net

Press column chromatography is another technique used for the fractionation of extracts. bibliomed.orgresearchgate.net Similar to other column chromatography methods, it involves a stationary phase and a mobile phase. In one study, press column chromatography with an n-hexane:ethyl acetate gradient was used to fractionate an extract containing this compound. bibliomed.org

Gravity Column Chromatography

Gravity column chromatography is a fundamental purification technique utilized in the isolation of this compound from complex plant extracts. japsonline.comresearchgate.net This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or a mixture of solvents) that flows through the column under the force of gravity. japsonline.comsigmaaldrich.com

In the isolation of (R)-N-trans-feruloyloctopamine from Melochia umbellata, for instance, gravity column chromatography was a key step in the multi-stage purification process. japsonline.combibliomed.org After initial extraction and fractionation by methods like vacuum liquid chromatography and press column chromatography, specific fractions are further subjected to gravity column chromatography. japsonline.combibliomed.org For example, a sub-fraction might be applied to a silica gel column and eluted with a solvent system such as n-hexane:diisopropyl ether (8:2) to yield purified this compound. japsonline.com The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the target compound. japsonline.comresearchgate.net

Spectroscopic Techniques for Structure Elucidation and Confirmation

Following purification, a combination of spectroscopic methods is essential to confirm the identity and elucidate the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, HMBC, 1D, 2D)

NMR spectroscopy is the most powerful tool for determining the complete structure of organic molecules like this compound. iaea.orgresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a comprehensive picture of the carbon and proton framework of the molecule. researchgate.netiaea.org

¹H-NMR (Proton NMR) spectroscopy identifies the number and types of protons in the molecule, as well as their neighboring environments.

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon atoms in the molecule. For (R)-N-trans-feruloyloctopamine, ¹³C-NMR data reveals the presence of 18 carbon atoms. iaea.org These include a methyl group, a methylene (B1212753) group, eleven methine carbons (including olefinic and aromatic protons), and five quaternary carbons. iaea.org Key signals include a carbonyl amide carbon at approximately δC 166.92 ppm and a methoxy (B1213986) carbon at δC 55.35 ppm. iaea.org

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. columbia.educolumbia.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations over two to three bonds (and sometimes more), which helps in piecing together the molecular fragments. columbia.educolumbia.edu These 2D experiments were instrumental in confirming the molecular structure of (R)-N-trans-feruloyloctopamine isolated from Melochia umbellata. japsonline.comiaea.org

Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound

Position¹³C-NMR (δc, ppm) iaea.org¹H-NMR (δH, ppm, J in Hz)
2110.437.06 (d, J=1.9 Hz)
5115.116.81 (d, J=8.2 Hz)
6122.186.95 (dd, J=8.2, 1.9 Hz)
7144.757.45 (d, J=15.8 Hz)
8118.426.45 (d, J=15.8 Hz)
9166.92-
2'127.897.20 (d, J=8.5 Hz)
3'114.856.74 (d, J=8.5 Hz)
7'72.584.68 (dd, J=8.3, 3.9 Hz)
8'46.243.30 (m)
OCH355.353.87 (s)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of (R)-N-trans-feruloyloctopamine shows characteristic absorption bands that confirm the presence of key functional groups. iaea.org

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional GroupAbsorption Band (νmax, cm⁻¹) iaea.orgresearchgate.net
-OH (hydroxyl)3327
C-H (aliphatic)2933
C=O (amide)1653
C=C (olefinic)1593
C-O (alcohol)1031.92

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The UV-Vis spectrum of (R)-N-trans-feruloyloctopamine exhibits a maximum absorption (λmax) at 333.80 nm, which is indicative of a long conjugated double bond system within the feruloyl moiety. iaea.org Other reported λmax values are around 221, 283, and 314 nm. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.comcabidigitallibrary.org High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the molecular formula. doi.org For N-trans-Feruloyloctopamine, the protonated molecular ion [M+H]⁺ is observed at an m/z (mass-to-charge ratio) of approximately 330.13275, corresponding to the molecular formula C18H19NO5. doi.org Fragmentation patterns observed in the MS/MS spectra further help to confirm the structure. mdpi.com

LC-MS/MS for Metabolic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of metabolites in complex biological samples. acs.orgnih.gov This technique has been employed for the metabolic profiling of various plant extracts and biological systems to identify the presence of this compound. nih.govnih.gov For instance, untargeted metabolomics studies using UPLC-MS/MS have identified this compound as one of the differential metabolites in tomato fruit treated with Cryptococcus laurentii. nih.gov In such analyses, the compound is identified based on its retention time, accurate mass, and characteristic MS/MS fragmentation pattern. doi.orgnih.gov

Pharmacological and Biological Activities of N Feruloyloctopamine

Antioxidant Properties and Mechanisms of N-Feruloyloctopamine

This compound has demonstrated notable antioxidant capabilities through various mechanisms, including the direct scavenging of free radicals and the protection of cells from oxidative damage.

Free Radical Scavenging Activity (DPPH, ABTS)

This compound exhibits significant free radical scavenging activity, as evidenced by its performance in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. In a study evaluating phenolic compounds from Liriope muscari, this compound showed potent antioxidant activity with IC50 values of 14.4 µg/mL for the DPPH assay and 7.6 µg/mL for the ABTS assay. researchgate.netnih.gov Another study identified N-trans-feruloyloctopamine as a potential superoxide (B77818) dismutase (SOD) ligand, further highlighting its antioxidant potential. physiology.org

The ethyl acetate (B1210297) fraction of Polygonatum sibiricum, which contains N-trans-feruloyloctopamine, displayed the strongest scavenging effect on DPPH and ABTS free radicals with IC50 values of 90.47 ± 3.17 µg/mL and 8.96 ± 0.21 µg/mL, respectively. physiology.org

Assay IC50 Value (µg/mL) Source
DPPH14.4Liriope muscari researchgate.netnih.gov
ABTS7.6Liriope muscari researchgate.netnih.gov

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in DPPH and ABTS radical scavenging assays, indicating its potency as a free radical scavenger.

Protection Against Oxidative Stress

Beyond direct radical scavenging, this compound contributes to cellular protection against oxidative stress. Research has shown that related compounds, such as N-trans-feruloyltyramine, can significantly reduce reactive oxygen species (ROS) generation induced by hydrogen peroxide (H2O2) and attenuate H2O2-mediated cytotoxicity in human neuroblastoma SK-N-SH cells. researchgate.net This suggests that this compound may similarly protect cells from oxidative damage, a key factor in the pathogenesis of various diseases.

Anticancer and Apoptotic Activities of this compound

This compound has emerged as a compound of interest in cancer research due to its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis) in various cancer cell lines.

Inhibition of Cell Proliferation

Studies have demonstrated the potent anti-proliferative effects of this compound against several cancer cell lines. In hepatocellular carcinoma (HCC) cells, N-trans-feruloyloctopamine has been shown to strongly inhibit cell proliferation. chemfaces.com One study reported that it inhibited the proliferation of Huh7 and Hep3B HCC cells, with an IC50 value of approximately 2.00 mM for Huh7 cells. nih.gov Another study mentioned its antitumor activities in HCC cell lines. chemfaces.com

Cell Line Cancer Type IC50 Value Source
Huh7Hepatocellular Carcinoma~2.00 mM nih.gov
Hep3BHepatocellular Carcinoma- nih.gov
Leukemia cellsLeukemia- nih.gov
HepG2Hepatocellular Carcinoma- japsonline.com

This table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines, including the half-maximal inhibitory concentration (IC50) where available.

Induction of Apoptosis in Cancer Cell Lines (e.g., HCC cells, leukemia tumors, HepG2)

A key mechanism of the anticancer activity of this compound is the induction of apoptosis. It has been found to selectively induce apoptosis in leukemia tumor cells. nih.gov In hepatocellular carcinoma, treatment with N-trans-feruloyloctopamine led to a significant increase in the apoptosis rate of both Huh7 and Hep3B cells. nih.gov Flow cytometry analysis revealed a notable increase in the percentage of apoptotic cells after 24 and 48 hours of treatment. nih.gov The compound has also been noted for its potential to induce apoptosis in HepG2 cells. mdpi.com

Modulation of Apoptosis-Related Signaling Pathways

The pro-apoptotic effects of this compound are mediated through the modulation of several key signaling pathways. Research has shown that it can significantly decrease the phosphorylation levels of Akt and p38 MAPK, which are crucial in cell survival and proliferation pathways. chemfaces.commedchemexpress.com

Regulation of BBC3, DDIT3, CDKN1A, and NOXA Signals

N-trans-feruloyloctopamine (FO) has been shown to influence the expression of several genes associated with apoptosis in hepatocellular carcinoma (HCC) cells. nih.govnih.gov A study using genome-wide transcriptome profiling (RNA-Seq) on FO-treated Huh7 cells identified 317 modulated genes, with 188 being upregulated and 129 downregulated. nih.gov Among the upregulated genes, bioinformatic analysis highlighted BBC3 (BCL2 Binding Component 3), DDIT3 (DNA Damage Inducible Transcript 3), CDKN1A (Cyclin Dependent Kinase Inhibitor 1A), and NOXA (also known as PMAIP1) as key targets through which FO may induce apoptosis in HCC cells. nih.govnih.gov

These genes are involved in the p53 and PI3K-Akt signaling pathways, which are crucial for regulating cell proliferation and apoptosis. nih.gov The upregulation of these specific genes suggests that N-trans-feruloyloctopamine activates apoptotic pathways, potentially offering new therapeutic targets for liver cancer treatment. nih.govnih.gov

Inhibition of Cancer Cell Invasion and Migration

N-trans-feruloyloctopamine (FO) has demonstrated a significant ability to inhibit the invasion and migration of hepatocellular carcinoma (HCC) cells. nih.govchemfaces.com Originally identified as a primary antioxidant constituent from garlic skin, synthesized FO has been evaluated for its antitumor activities in HCC cell lines. nih.govmdpi.com

Cellular functional analyses revealed that FO possesses strong capabilities to inhibit both cell proliferation and invasion in these cancer cells. nih.govchemfaces.com This inhibitory effect on invasion is a key aspect of its potential as an anti-cancer agent, as the metastatic spread of cancer cells is a major cause of mortality. nih.gov The compound's ability to impede these processes suggests its potential as a promising drug for the treatment and prognosis of HCC. nih.govmdpi.com

Impact on Epithelial-Mesenchymal Transition (EMT) Related Signals (E-cadherin, Slug)

N-trans-feruloyloctopamine (FO) influences the epithelial-mesenchymal transition (EMT), a critical process in cancer progression where epithelial cells lose their characteristics and gain mesenchymal, migratory properties. nih.govresearchgate.net In studies on hepatocellular carcinoma (HCC) cells, FO treatment led to an increase in the expression of E-cadherin and an inhibition of Slug expression. nih.gov

E-cadherin is a key protein for cell-cell adhesion, and its loss is a hallmark of EMT, leading to increased cell motility and invasion. researchgate.net Conversely, Slug is a transcription factor that represses E-cadherin expression, thereby promoting EMT. By increasing E-cadherin and decreasing Slug, FO helps to reverse the EMT process. nih.gov Molecular docking analysis suggests that FO may directly bind to E-cadherin, indicating a direct mechanism of action on this EMT-related signal. nih.gov This modulation of EMT-related signals is a significant part of how FO inhibits cancer cell invasion. nih.gove-century.us

Effects on Kinase Phosphorylation (Akt, p38 MAPK)

This compound has been found to significantly decrease the phosphorylation levels of both Akt (also known as protein kinase B) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govmedchemexpress.comglpbio.com The PI3K/Akt and p38 MAPK signaling pathways are crucial in regulating cell proliferation, survival, and invasion in cancer cells. nih.gov

In hepatocellular carcinoma (HCC) cells, treatment with N-trans-feruloyloctopamine (FO) led to a marked reduction in the phosphorylated forms of Akt and p38 MAPK. nih.govchemfaces.com While molecular docking studies suggest that FO does not appear to act directly on the phosphorylated forms of these kinases, its ability to reduce their phosphorylation levels indicates an indirect inhibitory effect on these critical signaling pathways. nih.gov This downregulation of Akt and p38 MAPK phosphorylation is believed to be a key mechanism through which FO exerts its anti-invasive effects on cancer cells. nih.govmedchemexpress.com

Interactive Data Table: Effects of this compound on Cancer-Related Signaling

Signal/Process Effect of this compound Affected Molecules Cell Line
Apoptosis RegulationUpregulation of pro-apoptotic genes. nih.govnih.govBBC3, DDIT3, CDKN1A, NOXA. nih.govnih.govHuh7 (HCC). nih.gov
Cell InvasionInhibition. nih.govNot specifiedHCC cell lines. nih.gov
EMTReversal of EMT phenotype. nih.govE-cadherin (increased), Slug (inhibited). nih.govHCC cell lines. nih.gov
Kinase PhosphorylationDecreased phosphorylation. nih.govmedchemexpress.comAkt, p38 MAPK. nih.govmedchemexpress.comHCC cell lines. nih.gov

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in various studies. nih.govarabjchem.org It is considered a bioactive compound with the potential to mitigate inflammatory responses. nih.gov Research has shown its effectiveness in models of inflammation, highlighting its potential as a therapeutic agent for inflammatory conditions. nih.govacs.org

Modulation of Inflammatory Responses in Macrophages

In in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, N-(E)-feruloyloctopamine has been shown to inhibit the production of key inflammatory mediators. nih.gov Specifically, it suppressed the expression of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov

Furthermore, it reduced the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are important enzymes in the inflammatory cascade. nih.gov This suppression of inflammatory markers in macrophages indicates that this compound can directly modulate the cellular mechanisms of inflammation. nih.govjournal-jop.org

Amelioration of Intestine Barrier Destruction in IBD Models

N-(E)-feruloyloctopamine has shown protective effects on the intestinal epithelial barrier in models of inflammatory bowel disease (IBD). nih.gov In a mouse model using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis, administration of this compound helped to ameliorate features of the disease, including the destruction of the intestinal barrier. nih.govnih.govgoogle.com

The compound's anti-inflammatory actions, coupled with its ability to protect the intestinal barrier, suggest its potential therapeutic value for IBD. nih.gov It helps to counteract the epithelial damage and destruction of tight junctions that are characteristic of this inflammatory condition. nih.govmdpi.com

Interactive Data Table: Anti-inflammatory Effects of this compound

Model System Key Findings Mediators/Markers Affected
LPS-induced J774A.1 MacrophagesInhibition of inflammatory mediator production. nih.govIL-1β, IL-6, iNOS, COX-2 (decreased). nih.gov
DSS-induced IBD Mouse ModelAmelioration of IBD symptoms and intestinal barrier damage. nih.govNot specified

Antimicrobial Properties

This compound has demonstrated a range of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi.

Studies have identified this compound as having inhibitory effects against both Gram-positive and Gram-negative bacteria. (R)-N-trans-feruloyloctopamine, isolated from Melochia umbellata, was tested against several bacterial strains, showing notable zones of inhibition. japsonline.combibliomed.org Specifically, it was active against Escherichia coli, Salmonella thypi, and Staphylococcus aureus. japsonline.combibliomed.org

Further research on S-(-)-trans-N-feruloyloctopamine isolated from Salsola tetrandra reported mild antibacterial activity against Staphylococcus aureus. mdpi.comnih.gov The minimal bactericidal concentration (MBC) against this bacterium was determined to be 600 µg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound

Compound Form Bacterial Strain Method Result Source
(R)-N-trans-feruloyloctopamine Escherichia coli Disc Diffusion 7.0 mm inhibition zone japsonline.combibliomed.org
(R)-N-trans-feruloyloctopamine Salmonella thypi Disc Diffusion 10.55 mm inhibition zone japsonline.combibliomed.org
(R)-N-trans-feruloyloctopamine Staphylococcus aureus Disc Diffusion 9.1 mm inhibition zone japsonline.combibliomed.org

This compound also exhibits significant antifungal properties. Trans-N-feruloyloctopamine, isolated from the root bark of Lycium chinense, was found to be effective against several yeast and fungal strains. scispace.com It displayed a minimal inhibitory concentration (MIC) of 10 µg/mL against Candida albicans, Saccharomyces cerevisiae, and Trichosporon beigelii. scispace.comresearchgate.net While less potent than the conventional antifungal drug amphotericin B, trans-N-feruloyloctopamine is noted for not having associated hemolytic activity against human erythrocytes. scispace.com

In a separate study, (R)-N-trans-feruloyloctopamine showed activity against Candida albicans, producing a 7.9 mm zone of inhibition in a disc diffusion assay. japsonline.combibliomed.org Candida and Trichosporon species are recognized as opportunistic pathogens that can cause severe infections, particularly in immunocompromised individuals. nih.gov

Table 2: Antifungal Activity of this compound

Compound Form Fungal Strain Method Result Source
trans-N-feruloyloctopamine Candida albicans MIC 10 µg/mL scispace.comresearchgate.net
trans-N-feruloyloctopamine Trichosporon beigelii MIC 10 µg/mL scispace.comresearchgate.net
trans-N-feruloyloctopamine Saccharomyces cerevisiae MIC 10 µg/mL scispace.comresearchgate.net

Role in Plant Defense Mechanisms

This compound is a key metabolite in the innate immune response of various plants, contributing to resistance against pathogens through multiple mechanisms. ufpel.edu.brtandfonline.com

Plants respond to pathogen attacks by activating complex defense pathways, often leading to the synthesis and accumulation of specialized metabolites. frontiersin.org this compound has been identified as such a defense compound in several plant-pathogen interactions.

In tomato plants (Solanum lycopersicum), cis/trans isomers of this compound were found to accumulate rapidly in leaves following infection with the bacterial pathogen Pseudomonas syringae pv. tomato. capes.gov.brupv.es Similarly, in potato (Solanum tuberosum), this compound accumulates in response to infection by the oomycete Phytophthora infestans, the causative agent of late blight disease. oup.com

Research has shown that this accumulation is a regulated process. In potato, the transcription factor StWRKY1 directly regulates the biosynthesis of this compound. tandfonline.comnih.gov When the StWRKY1 gene was silenced in resistant potato plants, the abundance of this compound was significantly reduced, which led to a marked increase in pathogen biomass and disease severity. ufpel.edu.brnih.gov This demonstrates the critical role of this compound in conferring resistance. Furthermore, higher abundance of this compound has been correlated with resistance in potato cultivars against the fungal pathogen Colletotrichum coccodes, which causes tuber black dot. frontiersin.org

The accumulation of this compound is a hallmark of the plant defense response, often triggered by the recognition of pathogen-associated molecules or by external elicitors. researchgate.net In potato tuber tissue, treatment with a β-1,3-oligosaccharide elicitor, which mimics a pathogen signal, induced a significant increase in the pool size of this compound. oup.com

Metabolomic studies comparing resistant and susceptible potato genotypes following inoculation with P. infestans have provided quantitative insights into this process. This compound was identified as a resistance-related induced (RRI) metabolite, with its abundance increasing 8.9-fold in the resistant genotype. nih.gov These hydroxycinnamic acid amides (HCAAs), including this compound, are known to be involved in the reinforcement of the plant cell wall, creating a stronger physical barrier against pathogen invasion. oup.comnih.gov The accumulation of these defense metabolites is considered a key strategy for quantitative resistance in plants. frontiersin.org

Table of Mentioned Compounds

Compound Name
This compound
N-(E)-feruloyloctopamine
(R)-N-trans-feruloyloctopamine
S-(-)-trans-N-feruloyloctopamine
trans-N-feruloyloctopamine
N-feruloyltyramine
Zonula occludens-1 (ZO-1)
Occludin
Amphotericin B

Neuroprotective Potential

This compound has been identified as a compound with potential neuroprotective properties, primarily linked to its antioxidant activities and its influence on key signaling pathways. As a naturally occurring phenolic amide, it is found in various plants, some of which are studied for their effects on neurodegenerative diseases. smolecule.comnih.govresearchgate.net

Research has shown that this compound can significantly decrease the phosphorylation levels of Akt and p38 mitogen-activated protein kinase (MAPK). medchemexpress.com The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its modulation is a target in neuroinflammatory conditions. medchemexpress.com

In studies related to Alzheimer's disease, both S-(−)-N-trans-feruloyloctopamine and R-(+)-N-trans-feruloyloctopamine were isolated from Bassia indica and Agathophora alopecuroides, plants investigated for their potential to inhibit targets associated with the disease's pathogenesis. nih.govresearchgate.netrsc.org While other compounds isolated in the same study showed more potent direct inhibition of enzymes like β-secretase (BACE1) and monoamine oxidase-B (MAO-B), the presence of this compound enantiomers in these botanicals underscores its relevance in the broader context of neuroprotective phytochemicals. nih.govrsc.org Further research identified N-trans-feruloyloctopamine as a potential ligand for superoxide dismutase (SOD), an essential antioxidant enzyme that protects cells from oxidative damage, a key factor in neurodegeneration. nih.gov

Antidiabetic Research (PPARγ agonistic activity)

The potential antidiabetic properties of this compound have been investigated, with a specific focus on its activity as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov PPARγ is a crucial regulator of glucose and lipid metabolism, and its agonists, such as the thiazolidinedione class of drugs, are used in diabetes treatment. researchgate.netnih.govresearchgate.net Research into natural compounds like this compound is driven by the search for alternative PPARγ agonists with potentially improved profiles. researchgate.netnih.gov

In the search for new antidiabetic agents from natural sources, trans-N-feruloyloctopamine was identified as a compound of interest. researchgate.netnih.gov It was among a series of tyramine (B21549) derivatives synthesized and evaluated for their ability to induce PPARγ gene expression in a cell-based luciferase assay. researchgate.netijcrt.org

The screening revealed that trans-N-feruloyloctopamine was one of three compounds in the series that demonstrated a significant increase in PPARγ activity, showing a fold induction similar to or higher than that of rosiglitazone (B1679542), a well-known full PPARγ agonist used as a positive control in the study. researchgate.netnih.govijcrt.org In the specific experimental conditions, rosiglitazone produced an induction of 3.1-fold. researchgate.net This promising in vitro result positioned trans-N-feruloyloctopamine as a candidate for further investigation. researchgate.netnih.gov

Table 1: In Vitro PPARγ Agonistic Activity

Compound Target Assay Result Control Source

Following the encouraging in vitro findings, trans-N-feruloyloctopamine was advanced to in vivo testing to validate its potential antidiabetic effects. researchgate.netnih.gov The study was conducted using db/db mice, a standard animal model for type 2 diabetes and obesity. researchgate.netnih.gov

Despite its strong performance in the in vitro PPARγ induction assay, trans-N-feruloyloctopamine did not demonstrate significant antidiabetic properties in the db/db mice model. researchgate.netnih.govijcrt.org This outcome highlights a significant limitation and a common challenge in drug discovery, where promising in vitro activity does not always translate to in vivo efficacy. The researchers suggested that the observed antidiabetic properties of the source plant, Lycium chinense (Goji), may not be attributable to its tyramine derivative constituents, including this compound, alone. nih.govijcrt.org This indicates that other compounds or synergistic effects within the plant extract may be responsible for its traditional use in managing symptoms related to diabetes. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
trans-N-Feruloyloctopamine
S-(−)-N-trans-feruloyloctopamine
R-(+)-N-trans-feruloyloctopamine
Rosiglitazone
N-trans-p-coumaroyloctopamine
N-trans-feruloyltyramine
N-cis-p-coumaroyltyramine
Dihydro-N-caffeoyltyramine
trans-N-caffeoyltyramine
N-trans-feruloyl-3-methoxytyramine
S-(−)-N-trans-feruloylnormetanephrine

Molecular Mechanisms of Action and Target Identification

Signaling Pathway Modulation

N-Feruloyloctopamine has been shown to modulate critical signaling pathways that are often dysregulated in disease states.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been found to significantly decrease the phosphorylation levels of Akt, a key protein in this pathway. chemfaces.comglpbio.comglpbio.commedchemexpress.comchemsrc.commedchemexpress.com This inhibitory action on the PI3K/Akt pathway suggests a potential mechanism by which this compound can influence cellular processes. chemfaces.comresearchgate.net Studies in hepatocellular carcinoma (HCC) cells have indicated that the compound may exert its effects indirectly on this pathway. chemfaces.com Furthermore, RNA-Seq analysis of Huh7 cells treated with this compound revealed that differentially expressed genes were significantly enriched in the PI3K-AKT signaling pathway. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 MAPK branch, is involved in cellular responses to stress, inflammation, and apoptosis. Research has demonstrated that this compound can significantly decrease the phosphorylation levels of p38 MAPK in hepatocellular carcinoma cells. chemfaces.comglpbio.comglpbio.comchemsrc.com This suggests that the compound indirectly modulates the p38 MAPK signaling pathway. chemfaces.comresearchgate.net KEGG analysis of genes regulated by this compound also showed enrichment in the MAPK signaling pathway. nih.gov

Gene Expression Regulation (RNA-Seq analysis)

To understand the global impact of this compound on cellular function, researchers have employed RNA-sequencing (RNA-Seq) analysis. In a study using Huh7 hepatocellular carcinoma cells, treatment with this compound led to the modulation of 317 genes, with 188 being upregulated and 129 downregulated. nih.govnih.gov

Bioinformatics analysis of these differentially expressed genes (DEGs) provided insights into the biological processes affected. Gene Ontology (GO) analysis revealed significant enrichment in terms related to the regulation of cell proliferation and apoptosis. nih.gov Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further highlighted the enrichment of DEGs in crucial signaling pathways, including the PI3K-AKT and MAPK pathways. nih.gov

Table 1: RNA-Seq Analysis of this compound-Treated Huh7 Cells

Category Number of Genes
Total Modulated Genes 317
Upregulated Genes 188
Downregulated Genes 129

Data from a study on Huh7 cells treated with this compound. nih.govnih.gov

Key genes identified as being regulated by this compound and implicated in apoptosis include BBC3, DDIT3, NOXA (PMAIP1), and CDKN1A. nih.govnih.gov These findings suggest that this compound's biological effects are, at least in part, mediated by its ability to broadly regulate gene expression.

Protein-Ligand Interactions (e.g., E-cadherin binding)

Direct physical interaction with proteins is a fundamental way in which chemical compounds can exert their effects. Molecular docking analyses have been conducted to predict the binding of this compound to various protein targets. A notable finding is the predicted interaction with E-cadherin. chemfaces.com

The analysis suggests that hydrogen bonds and hydrophobic interactions are critical for the binding between this compound and E-cadherin. chemfaces.com E-cadherin is a key protein involved in cell-cell adhesion, and its regulation is crucial in processes like the epithelial-to-mesenchymal transition (EMT), which is implicated in cancer cell invasion. The ability of this compound to directly interact with E-cadherin suggests a mechanism for its observed effects on cell invasion. chemfaces.comresearchgate.net

Target Identification through Bioinformatics and Molecular Docking

To identify potential molecular targets of this compound, researchers have utilized bioinformatics tools and molecular docking simulations. These computational approaches help to predict and rationalize the interactions between the compound and various biological macromolecules.

Molecular docking studies have been employed to investigate the binding of this compound to several proteins. For instance, docking analysis indicated that while this compound can bind to E-cadherin, it does not appear to act directly on phosphorylated Akt and p38 MAPK. chemfaces.com This supports the hypothesis that its modulation of the PI3K/Akt and p38 MAPK pathways is likely indirect. chemfaces.com

Bioinformatic analysis of RNA-Seq data has been instrumental in identifying pathways and biological processes regulated by this compound. nih.govnih.gov Tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) have been used to analyze the functional enrichment of differentially expressed genes, pointing towards pathways like PI3K-AKT and apoptosis. nih.govnih.gov

In another study, N-trans-feruloyloctopamine was identified as a potential ligand for superoxide (B77818) dismutase (SOD) through bio-affinity ultrafiltration liquid chromatography-mass spectrometry, with molecular docking analysis confirming this interaction. nih.gov The binding energy for this interaction was calculated to be -6.54 kcal/mol. nih.gov

Table 2: Predicted Binding Interactions of this compound

Target Protein Predicted Interaction Key Findings
E-cadherin Direct binding Hydrogen bonds and hydrophobic interactions are critical. chemfaces.com
Phosphorylated Akt No direct action Modulation is likely indirect. chemfaces.com
Phosphorylated p38 MAPK No direct action Modulation is likely indirect. chemfaces.com

| Superoxide Dismutase (SOD) | Potential ligand | Confirmed by molecular docking with a binding energy of -6.54 kcal/mol. nih.gov |

Structure Activity Relationship Sar Studies

Influence of Specific Functional Groups on Biological Activity (e.g., -OCH₃ group)

The presence of a methoxy (B1213986) (-OCH₃) group on the feruloyl moiety of N-Feruloyloctopamine is a key determinant of its antioxidant activity. nih.gov Studies comparing this compound with its non-methoxylated counterpart, N-p-coumaroyloctopamine, have demonstrated that the -OCH₃ group enhances its radical scavenging capabilities. nih.gov This is attributed to the electron-donating nature of the methoxy group, which stabilizes the phenoxy radical formed during antioxidant reactions. Research has shown that N-trans-feruloyloctopamine exhibits more potent antioxidant activity than N-trans-p-coumaroyloctopamine. nih.gov

The substitution of a proton with a methoxy group at the C-3 position of the phenyl ring in the hydroxycinnamic acid (HCA) moiety is a distinguishing feature between this compound and N-p-coumaroyloctopamine. unl.edu This structural difference has been noted in the analysis of phenolic amides. unl.edu

A study evaluating the antioxidant activities of various phenolic compounds isolated from Liriope muscari found that N-trans-feruloyloctopamine showed effective antioxidant activity. The structure-activity relationship investigation highlighted that the -OCH₃ group at the C-3 position significantly affects this antioxidant activity. nih.gov

Impact of Isomerism on Efficacy (e.g., (S)- vs. (R)- enantiomers)

The stereochemistry of this compound, specifically the configuration at the chiral center in the octopamine (B1677172) moiety, influences its biological effects. Both (S)- and (R)-enantiomers of N-trans-feruloyloctopamine have been isolated and studied.

For instance, (S)-N-trans-feruloyloctopamine, isolated from garlic skin, has been identified as a potential mushroom tyrosinase inhibitor. nih.gov Further investigation in B16F10 melanoma cells revealed that it could decrease melanin (B1238610) content in a dose-dependent manner with minimal cytotoxicity. nih.gov This anti-melanogenic effect is attributed to the downregulation of both mRNA and protein expression of tyrosinase. nih.gov

Conversely, (R)-N-trans-feruloyloctopamine has been isolated from Pisonia aculeata and Melochia umbellata and has been shown to exhibit antitubercular activity. nih.govresearchgate.net The isolation of both (S)- and (R)-isomers has also been reported from the plant Bassia indica. tandfonline.com

The cis/trans isomerism of the double bond in the feruloyl group also plays a role. N-trans-feruloyloctopamine is the more commonly studied isomer. However, N-cis-feruloyloctopamine has also been identified. frontiersin.org The trans configuration is generally considered more stable.

Comparison with Related Phenolic Amides

Comparing this compound with other phenolic amides helps to elucidate the structural requirements for various biological activities.

N-trans-Feruloyltyramine: This compound is structurally similar to this compound but lacks the hydroxyl group on the β-carbon of the tyramine (B21549) side chain. chemfaces.comcaymanchem.comcaymanchem.com Both compounds have been isolated from various plant sources, including Solanum species. colab.wstandfonline.comamanote.com In terms of antioxidant activity, a study on components from Polygonatum sibiricum found that N-trans-feruloyltyramine exhibited higher superoxide (B77818) dismutase (SOD) activity than N-trans-feruloyloctopamine. mdpi.com Specifically, the relative IC₅₀ values for SOD activity were 1.52 mM for N-trans-feruloyltyramine and 1.81 mM for N-trans-feruloyloctopamine. mdpi.com

N-trans-Coumaroyloctopamine: This amide lacks the methoxy group present in this compound. nih.gov As mentioned earlier, this structural difference leads to a lower antioxidant capacity compared to this compound. nih.gov Both compounds have been identified together in plants like bell pepper and eggplant. tandfonline.comamanote.com In the same study on Polygonatum sibiricum, N-trans-p-coumaroyloctopamine showed a relative IC₅₀ of 2.06 mM for SOD activity, indicating lower potency than both N-trans-feruloyltyramine and N-trans-feruloyloctopamine. mdpi.com

The following table summarizes the comparative antioxidant activities of these related phenolic amides:

Interactive Table 1: Comparison of Antioxidant Activity of Phenolic Amides. (Data sourced from a study on Polygonatum sibiricum mdpi.com)
CompoundRelative IC₅₀ for SOD Activity (mM)
N-trans-Feruloyltyramine1.52
N-trans-Feruloyloctopamine1.81
N-trans-p-Coumaroyloctopamine2.06

Table of Compounds

Interactive Table 2: List of Chemical Compounds Mentioned.
Compound Name
This compound
(S)-N-trans-feruloyloctopamine
(R)-N-trans-feruloyloctopamine
N-cis-feruloyloctopamine
N-trans-Feruloyltyramine
N-trans-p-Coumaroyloctopamine

Preclinical and Clinical Research Implications

In Vitro Research Models (Cell Lines, Macrophages)

The primary platform for investigating the biological activities of N-Feruloyloctopamine has been in vitro cell-based assays. These models are crucial for initial screening and mechanistic studies.

Hepatocellular Carcinoma (HCC) Cell Lines: A significant body of research has utilized human liver cancer cell lines, including Huh7, Hep3B, and HCCLM3, to evaluate the compound's anticancer effects. nih.govresearchgate.net In these models, this compound has been shown to inhibit tumor cell proliferation and invasion. researchgate.net Studies using real-time cell analysis and flow cytometry have demonstrated that the compound can effectively suppress cancer cell growth and induce apoptosis, or programmed cell death. nih.gov For instance, treatment of Huh7 and Hep3B cells with this compound led to a significant increase in the rate of apoptosis. nih.gov The half-maximal inhibitory concentration (IC50) after 48 hours was determined to be approximately 1.99 mM in Huh7 cells and 2.27 mM in HCCLM3 cells.

Macrophage Cell Lines: To investigate its anti-inflammatory potential, macrophage cell lines such as RAW 264.7 are commonly used models. While direct studies on this compound are emerging, research on structurally similar compounds provides a methodological framework. In these models, macrophages are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandin E2 (PGE2). The efficacy of an anti-inflammatory compound is then measured by its ability to inhibit the production of these mediators. This model allows for the study of effects on key inflammatory pathways such as MAP kinase and NF-κB signaling.

Table 1: Summary of In Vitro Effects of this compound on HCC Cell Lines

Cell Line Observed Effect Key Findings
Huh7 Inhibition of proliferation and invasion; Induction of apoptosis. nih.govresearchgate.net IC50 of ~1.99 mM after 48 hours. nih.gov Modulates PI3K-AKT and apoptosis-related signaling pathways. nih.gov
Hep3B Induction of apoptosis. nih.gov Significantly increased apoptosis rate after 24-48 hours of treatment. nih.gov
HCCLM3 Inhibition of proliferation and invasion. researchgate.net IC50 of ~2.27 mM after 48 hours. researchgate.net

In Vivo Research Models (Animal Models, e.g., db/db mice, xenograft models)

While in vitro studies have shown significant promise, the translation of these findings into a whole-organism context requires in vivo animal models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for evaluating the efficacy of potential cancer therapeutics in a living system. mdpi.comfrontiersin.org These models allow researchers to observe the effects of a compound on tumor growth, progression, and metastasis. frontiersin.org

Despite the strong in vitro evidence for this compound's antitumor activity, detailed studies documenting its efficacy in specific in vivo cancer models, such as hepatocellular carcinoma xenografts, are not extensively available in the current body of published literature. Such studies represent a critical next step in the compound's development pipeline to validate the cellular-level findings and assess its therapeutic potential in a more complex biological environment.

Toxicology and Safety Assessments

A crucial aspect of preclinical research is the evaluation of a compound's safety and toxicity profile. This typically involves a series of standardized tests, including in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo toxicity studies in animal models (e.g., 90-day rodent studies). mdpi.com These assessments are vital to determine if a compound has adverse effects and to establish a safe dosage range for potential future clinical trials. mdpi.com

Potential for Therapeutic Development

The existing preclinical data, primarily from in vitro models, highlights the potential of this compound in several therapeutic areas.

The potential for this compound as an anti-inflammatory agent is suggested by its chemical structure, which is related to other known anti-inflammatory compounds like ferulic acid. The mechanism of action for such compounds often involves the inhibition of key pro-inflammatory enzymes and signaling pathways. This includes downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduces the production of inflammatory mediators. The modulation of transcription factors such as AP-1 and signaling pathways like the JNK cascade are also common targets for anti-inflammatory molecules of this class.

This compound has been identified as a primary antioxidant constituent from natural sources like garlic skin. nih.govresearchgate.net Its antioxidant properties are believed to stem from its chemical structure as a phenolic compound. The mechanism of action for phenolic antioxidants typically involves donating a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in a wide range of diseases, suggesting that potent antioxidants like this compound could have broad therapeutic applications.

The most robust evidence for the therapeutic potential of this compound is in the area of cancer treatment, specifically for hepatocellular carcinoma (HCC). nih.govresearchgate.net In vitro research indicates that the compound acts as a multi-target agent to suppress liver cancer cells. nih.gov

Key mechanistic findings include:

Modulation of Signaling Pathways: this compound has been shown to significantly decrease the phosphorylation levels of Akt and p38 MAPK, two crucial kinases involved in cell survival and proliferation pathways. researchgate.net

Inhibition of EMT: The compound inhibits the Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis. It achieves this by inhibiting the expression of the transcription factor Slug and increasing the expression of E-cadherin, a cell-adhesion molecule whose loss is a hallmark of EMT. researchgate.nete-century.us

Induction of Apoptosis: this compound promotes apoptosis in HCC cells by upregulating several pro-apoptotic genes, including BBC3, DDIT3, CDKN1A, and NOXA. nih.gov It is hypothesized that the compound may induce the production of reactive oxygen species (ROS), leading to the activation of apoptosis-related signaling cascades. nih.gov

These findings suggest that this compound could be a promising candidate for development as an antitumor drug for HCC. nih.gov

Agricultural Applications (Crop Protection)

This compound is a naturally occurring phenolic amide found in various plants, including garlic (Allium sativum) and tomato (Solanum lycopersicum) medchemexpress.comnih.gov. As a plant secondary metabolite, it plays an intrinsic role in the plant's defense mechanisms against pathogens and environmental stressors libretexts.orgresearchgate.netresearchgate.net. This inherent biological function positions this compound as a promising candidate for development as a natural fungicide and crop protection agent, aligning with the growing demand for sustainable agricultural practices nih.govresearchgate.net.

The potential applications for this compound in crop protection are based on its role as a defense metabolite. Its development could lead to bio-fungicides that are both effective and environmentally benign, offering an alternative to synthetic chemical pesticides.

Table 1: Potential Agricultural Applications of this compound

Application Area Potential Target Proposed Mechanism of Action
Natural Fungicide Phytopathogenic Fungi (e.g., Alternaria sp., Fusarium sp., Rhizoctonia solani) Direct inhibition of fungal growth and spore germination through disruption of cellular membranes or metabolic processes. mdpi.comscispace.com
Plant Defense Activator Broad-spectrum Pathogens (Fungi, Bacteria) Acts as an elicitor, stimulating the plant's own systemic defense responses (induced resistance) upon application. libretexts.orgnih.gov

| Phytoalexin Booster | Fungal and Bacterial Pathogens | Enhances the accumulation of defense-related metabolites at infection sites, strengthening the plant's localized defense. nih.gov |

Food Industry Applications (Food Preservation)

In the food industry, there is a significant trend towards replacing synthetic preservatives with natural alternatives to meet consumer demand for "clean label" products and to address health concerns nih.govmdpi.comresearchgate.net. This compound, isolated from edible sources like garlic skin, is being investigated for its potential in food preservation due to its potent antioxidant and antimicrobial properties medchemexpress.comresearchgate.net. These properties can help extend the shelf-life of food products by preventing two major causes of spoilage: microbial growth and oxidative degradation nih.govfuturebridge.comnih.gov.

The primary mechanism behind its preservation potential is its antioxidant activity. Food quality can deteriorate rapidly due to the oxidation of fats and other molecules, leading to rancidity and loss of nutritional value. This compound, which is a derivative of ferulic acid, demonstrates significant capabilities in neutralizing free radicals mdpi.com. Its chemical structure allows it to donate hydrogen atoms to stabilize reactive oxygen species and to chelate metal ions like iron (Fe2+) and copper (Cu2+) mdpi.com. These metal ions can otherwise catalyze oxidative reactions. By inhibiting these processes, this compound can help maintain the quality and extend the usability of food products.

Furthermore, studies have indicated that phenolic compounds, including ferulic acid and its derivatives, possess antimicrobial properties that can inhibit the growth of foodborne pathogens and spoilage microorganisms mdpi.commdpi.com. The application of this compound could involve its direct addition to food formulations or its incorporation into active packaging materials that release the compound over time to protect the food product dntb.gov.ua.

Table 2: Research Findings on this compound for Food Preservation

Property Investigated Key Finding Implication for Food Preservation
Antioxidant Activity Functions as a potent free radical scavenger and can neutralize reactive oxygen species. mdpi.com Prevents oxidative spoilage, delays rancidity in fats and oils, and preserves food color and nutritional quality.
Metal Chelation Effectively binds to metal ions such as Fe2+ and Cu2+, which are pro-oxidants. mdpi.com Inhibits the initiation of oxidation chain reactions, thereby extending the product's shelf-life.

| Antimicrobial Action | Phenolic compounds are known to inhibit the growth of bacteria by disrupting cell membranes and enzyme function. scispace.commdpi.com | Reduces the risk of foodborne illness and spoilage by controlling the growth of pathogenic and spoilage bacteria. |

Future Research Directions and Challenges

Elucidation of Unclear Mechanisms

The precise mechanisms by which N-feruloyloctopamine exerts its effects are not yet fully understood. smolecule.com Although it is known to act as an antioxidant by scavenging free radicals and to decrease the phosphorylation levels of signaling molecules like Akt and p38 MAPK, the exact pathways and downstream targets remain to be fully elucidated. smolecule.commedchemexpress.com For instance, while it is suggested that the compound's synthesis by Allium species may contribute to their resistance against fungal diseases, the specific mechanism of this action is unclear. researchgate.net Similarly, in the context of cancer treatment, while this compound has been shown to inhibit tumor cell invasion through AKT- and EMT-related signals, the detailed molecular interactions are still masked. nih.govnih.gov Future research should focus on unraveling these intricate signaling cascades to provide a clearer picture of its mode of action.

Further Investigation into Specific Biological Targets

Identifying the specific biological targets of this compound is crucial for its development as a therapeutic agent. Research has indicated several potential targets, but more in-depth studies are required for confirmation and characterization.

Cancer-Related Targets: In hepatocellular carcinoma (HCC) cells, this compound has been found to modulate the expression of several genes related to proliferation and apoptosis. nih.govnih.gov Specifically, it upregulates pro-apoptotic proteins such as BBC3, DDIT3, NOXA, and CDKN1A, suggesting these could be direct or indirect targets. nih.govnih.gov The compound's ability to inhibit the PI3K-AKT signaling pathway further points to key kinases as potential targets. nih.govnih.gov

Inflammatory Bowel Disease (IBD): Although the cause of IBD is not fully understood, uncontrolled immune responses are a key factor. nih.gov Macrophages are central effector cells in IBD development. nih.gov Future studies could investigate whether this compound directly targets macrophage activity or specific inflammatory mediators they produce.

Enzymatic Inhibition: (S)-N-trans-feruloyloctopamine has been identified as a tyrosinase inhibitor, down-regulating both mRNA and protein expression of this enzyme involved in melanin (B1238610) production. mdpi.com This suggests its potential in dermatological applications.

Plant Defense: In potatoes, this compound is implicated in resistance to late blight. oup.com The transcription factor StWRKY1 appears to regulate its biosynthesis, suggesting that the enzymes in this pathway, such as 4-CL, TyDC, and THT, could be considered targets for enhancing plant defenses. oup.com

Further research using techniques like affinity chromatography and molecular docking can help to precisely identify and validate these and other currently unknown biological targets.

Development of Novel Derivatives with Enhanced Efficacy

The synthesis of novel derivatives of this compound offers a promising avenue to improve its therapeutic properties. By modifying its chemical structure, it may be possible to enhance efficacy, improve bioavailability, and reduce potential side effects.

One study has already synthesized a novel derivative, 4-O-(E)-feruloyl-N-(E)-feruloyloctopamine (C1a), to enhance its effectiveness and safety for potential IBD treatment. nih.gov This highlights the potential of chemical modification. Researchers have also synthesized various other feruloyl amides and evaluated their biological activities. scispace.com The development of feruloyl lipids through enzymatic biotransformation is another area of exploration. scispace.com Future efforts in medicinal chemistry could focus on creating a library of this compound derivatives for screening against various diseases. This approach could lead to the discovery of compounds with superior pharmacological profiles.

Comprehensive Safety and Toxicity Profiling

Despite its natural origin, a thorough evaluation of the safety and toxicity of this compound is essential before it can be considered for clinical applications. smolecule.com Currently, there is limited information available on its safety profile. smolecule.com

An acute oral toxicity study of an aqueous extract containing trans-N-feruloyloctopamine found it to be non-toxic. dicames.online Another study noted that while trans-N-feruloyloctopamine is less effective than the antifungal drug amphotericin B, it does not exhibit side effects like hemolytic activity against human erythrocytes. scispace.com However, these are preliminary findings.

Comprehensive toxicological studies are needed, including:

Acute, sub-chronic, and chronic toxicity studies.

Genotoxicity and mutagenicity assays.

Reproductive and developmental toxicity studies.

Carcinogenicity studies.

These evaluations are critical to establish a safe dosage range and to identify any potential adverse effects.

Advanced Clinical Studies

Currently, there is a lack of advanced clinical studies on this compound for any specific indication. While preclinical studies have shown promise, particularly in cancer and IBD, human trials are the ultimate test of efficacy and safety. nih.govmdpi.combenthamscience.com

Future research should progress towards well-designed clinical trials. This will require:

Standardization of the compound or its derivatives.

Development of appropriate formulations for administration.

Phase I trials to assess safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase II and III trials to evaluate efficacy in patient populations for specific diseases.

Given that numerous phytochemicals are currently in clinical trials for HCC, there is a precedent for advancing promising natural compounds like this compound into the clinical phase. mdpi.com

Integration of Omics Technologies (Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, can provide a systems-level understanding of the biological effects of this compound. These approaches can help to identify novel biomarkers of response and uncover new mechanisms of action.

Metabolomics: Untargeted metabolomics has already been used to identify this compound as a resistance-related metabolite in potatoes against pathogens and in response to salt stress in tomatoes. oup.comfrontiersin.orgmdpi.com In groundnuts, metabolomic analysis revealed its accumulation in resistant genotypes infected with Aspergillus flavus. icrisat.org A metabolomics study on breast cancer cell lines showed that N-trans-feruloyloctopamine was dysregulated, suggesting its involvement in cancer cell metabolism. nih.gov

Proteomics: Proteomic studies can identify changes in protein expression profiles in response to this compound treatment. This can help to pinpoint the specific pathways and cellular processes that are modulated by the compound. For example, proteomics could be used to identify the downstream targets of the Akt and p38 MAPK signaling pathways that are affected by this compound.

Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of the compound's biological activity and facilitate its development as a therapeutic agent.

Exploration of Synergistic Effects with Other Compounds

Investigating the synergistic effects of this compound with other compounds, including conventional drugs and other phytochemicals, could lead to more effective treatment strategies. Combining therapies can potentially enhance efficacy, reduce required doses, and overcome drug resistance.

For instance, the potential for synergistic effects of various natural compounds is an area of active research. mdpi.com In the context of cancer therapy, combining phytochemicals with standard chemotherapeutic agents is a promising approach. mdpi.com Future studies could explore the combination of this compound with drugs used to treat IBD, cancer, or fungal infections to assess for any synergistic or additive effects. The interaction with other phenolic compounds could also be a fruitful area of investigation. smolecule.com

Q & A

Q. What are the key chemical and structural properties of N-Feruloyloctopamine, and how do they influence experimental handling?

this compound (C₁₈H₁₉NO₅; MW 329.35) is a phenolic amide with a trans-configuration double bond in its acrylamide moiety . Its solubility varies across solvents: highly soluble in DMSO and acetone, moderately in methanol, and poorly in aqueous buffers . Storage at 2–8°C in powder form is critical to prevent degradation . Researchers must pre-dissolve it in DMSO for cell-based assays, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity .

Q. What analytical methods validate the purity and structural identity of this compound in research settings?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for quality control . Nuclear magnetic resonance (NMR) confirms stereochemistry, particularly the (E)-configuration of the acrylamide group . Mass spectrometry (MS) is used for molecular weight verification, with a characteristic [M+H]⁺ peak at m/z 330.35 . Batch-specific certificates of analysis (CoA) should include UV-Vis spectra (λmax ~320 nm) for consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s inhibition of Akt and p38 MAPK signaling pathways?

  • Cell Models : Use hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) treated with 10–50 μM this compound for 24–48 hours .
  • Methodology :
  • Western Blotting : Quantify phospho-Akt (Ser473) and phospho-p38 MAPK (Thr180/Tyr182) levels using specific antibodies. Normalize to total protein or β-actin .
  • Kinase Assays : Perform in vitro kinase inhibition assays with recombinant Akt1 and p38α to measure IC₅₀ values .
  • Functional Readouts : Pair signaling data with migration/invasion assays (e.g., Transwell) to correlate pathway inhibition with anti-metastatic effects .

Q. What methodologies elucidate this compound’s role in plant defense-related phenylpropanoid metabolism?

  • Elicitor Treatment : Apply β-1,3-glucooligosaccharide elicitors to potato tuber tissues or cultured cells to induce phenylpropanoid biosynthesis .
  • Metabolite Quantification : Use LC-MS/MS to measure pool sizes of hydroxycinnamoyl amides (e.g., N-p-coumaroyloctopamine) and their precursors (e.g., ferulic acid) .
  • Isotopic Labeling : Track ¹³C-labeled tyrosine or phenylalanine to map biosynthetic flux into this compound and related amides .
  • Enzyme Activity Assays : Measure tyrosine decarboxylase and hydroxycinnamoyl-CoA transferase activities in elicited tissues .

Q. How can contradictory findings on this compound accumulation in plant tissues be resolved?

  • Context : Tuber tissues accumulate N-p-coumaroyloctopamine, while cultured cells produce this compound .
  • Strategies :
  • Comparative Transcriptomics : Identify tissue-specific expression of biosynthetic enzymes (e.g., acyltransferases) .
  • Subcellular Localization : Use fluorescence-tagged enzymes to determine compartmentalization differences between tissues .
  • Knockout Models : CRISPR/Cas9-edited potato lines to disrupt specific amide biosynthesis pathways .

Q. What models and assays best characterize the antioxidant mechanisms of this compound?

  • In Vitro :
  • ROS Scavenging : Measure DPPH/ABTS radical scavenging activity (IC₅₀) .
  • Lipid Peroxidation : Assess inhibition of malondialdehyde (MDA) formation in linoleic acid emulsions .
    • In Vivo :
  • Murine Models : Use LPS-induced oxidative stress models to evaluate tissue glutathione (GSH) levels and SOD activity .
  • Plant Systems : Quantify H₂O₂ and superoxide accumulation in elicitor-treated tissues via histochemical staining .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological sources of this compound (e.g., garlic vs. Datura)?

  • Source Validation : Cross-validate using DNA barcoding of plant materials and LC-MS comparison with authenticated standards .
  • Ecological Context : Consider environmental stressors (e.g., pathogen exposure) that may induce compound synthesis in non-canonical species .

Methodological Resources

  • Key References : Bai et al. (Bioorg Med Chem Lett) for signaling pathway analysis ; Matsuda et al. for phenylpropanoid flux studies .
  • Tools : PubChem (CID 129716544) for structural data; NIST Chemistry WebBook for spectral references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.